N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and have been widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide typically involves the reaction of 6-methoxy-2-oxochromene-3-carboxylic acid with 2-aminophenol. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrocoumarin derivatives, and various substituted coumarin compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as bacterial DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Pathways Involved: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the coumarin moiety.
6-methoxy-2-oxochromene-3-carboxylic acid: Contains the coumarin moiety but lacks the hydroxyphenyl group.
2-aminophenol: Contains the hydroxyphenyl group but lacks the coumarin moiety.
Uniqueness
N-(2-hydroxyphenyl)(6-methoxy-2-oxochromen-3-yl)carboxamide is unique due to its combined structural features, which confer distinct biological activities and chemical reactivity. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
312616-86-7 |
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Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H13NO5/c1-22-11-6-7-15-10(8-11)9-12(17(21)23-15)16(20)18-13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,18,20) |
InChI Key |
LGACNSCOKPOZAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3O |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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